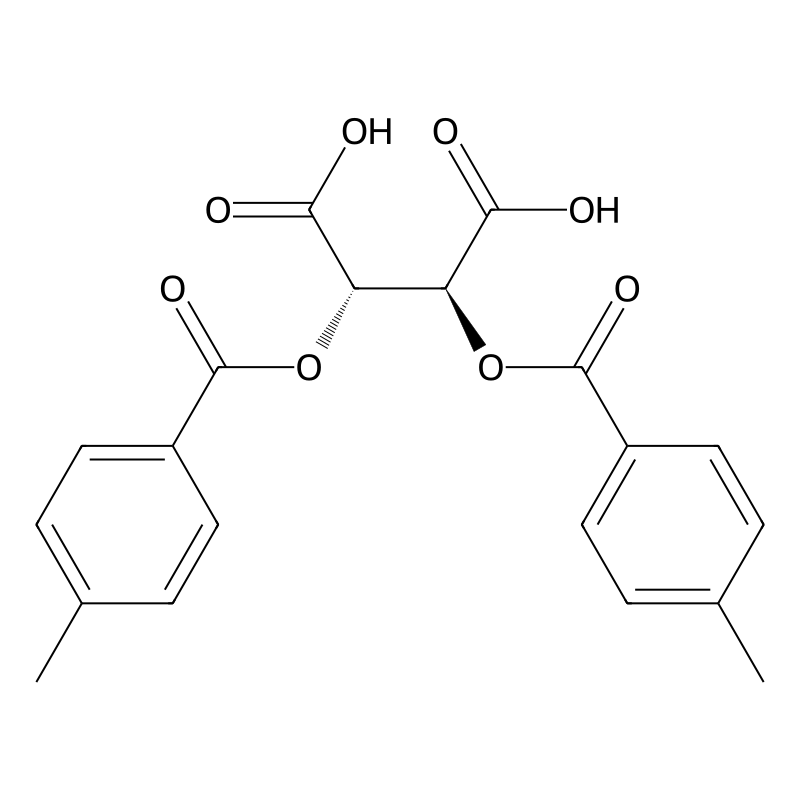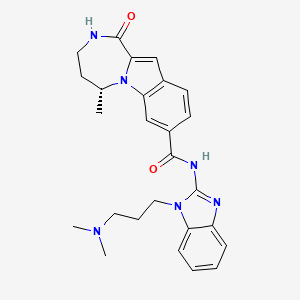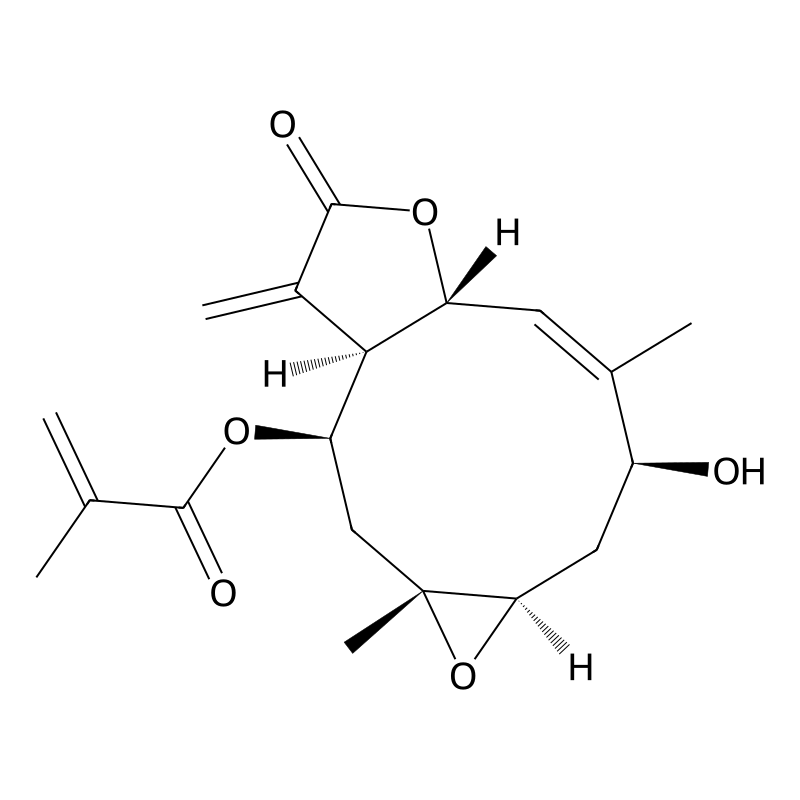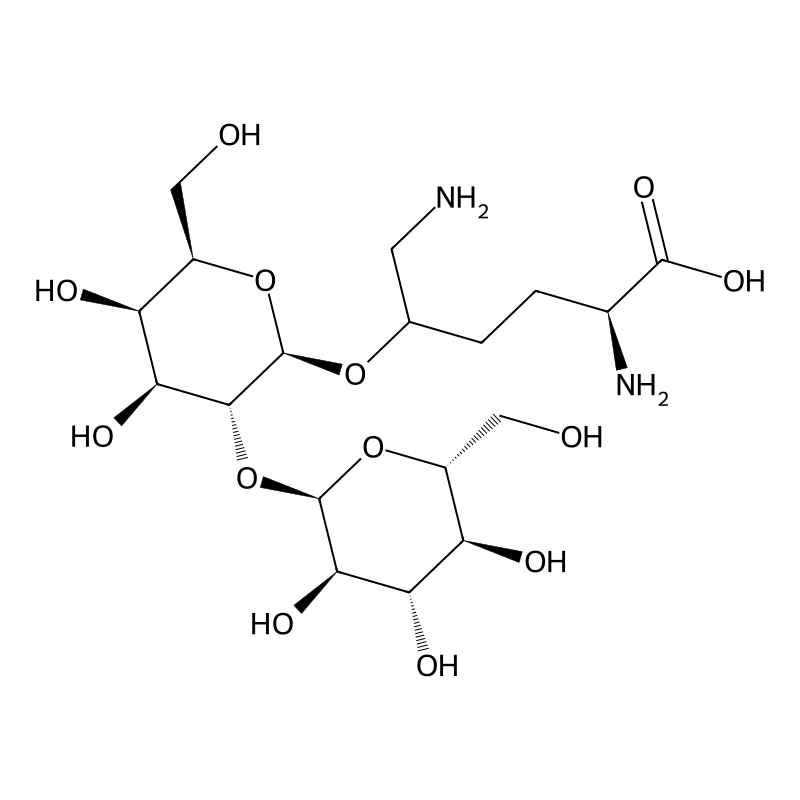Di-p-toluoyl-D-tartaric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Di-p-toluoyl-D-tartaric acid is a derivative of D-tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. Its chemical formula is CHO, and it has a molecular weight of approximately 386.35 g/mol. The compound is often utilized in organic synthesis and as a chiral auxiliary in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.
Key reactions include:
- Hydrolysis: Conversion to D-tartaric acid and p-toluoyl chloride.
- Nucleophilic Addition: Reaction with amines or alcohols to form amides or esters.
The synthesis of di-p-toluoyl-D-tartaric acid typically involves the acylation of D-tartaric acid using p-toluoyl chloride. A common method includes:
- Reagents: D-tartaric acid and p-toluoyl chloride.
- Catalyst: Copper sulfate may be used to facilitate the reaction.
- Process:
- The reaction is carried out in an organic solvent (such as toluene) under controlled temperature conditions.
- The resulting product is purified through crystallization or chromatography to obtain high purity levels.
This method has been patented, indicating its significance in industrial applications .
Di-p-toluoyl-D-tartaric acid finds applications primarily in organic chemistry and pharmaceuticals:
- Chiral Resolution: Used as a chiral auxiliary for the resolution of racemic mixtures.
- Synthesis of Pharmaceuticals: Plays a role in synthesizing biologically active compounds where chirality is essential.
- Research Tool: Utilized in laboratories for studying stereochemistry and reaction mechanisms.
Di-p-toluoyl-D-tartaric acid shares structural similarities with several other compounds that also contain tartaric acid derivatives or related functionalities. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diacetyl-L-tartaric Acid | Tartaric Acid Derivative | Contains acetyl groups instead of p-toluoyl groups |
| O,O'-Di-p-bromobenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Bromine substituents enhance reactivity |
| O,O'-Di-p-methylbenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Similar to di-p-toluoyl but with methyl groups |
Uniqueness
Di-p-toluoyl-D-tartaric acid is unique due to its specific p-toluoyl substitution pattern, which significantly influences its chiral properties and reactivity compared to other derivatives. Its effectiveness as a chiral auxiliary makes it particularly valuable in synthetic organic chemistry.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








